3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one
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Overview
Description
3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one is a synthetic organic compound characterized by the presence of a bromopyrimidine moiety linked to a morpholine ring via a propanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromopyrimidine.
Amination: The 5-bromopyrimidine is then reacted with an amine, such as morpholine, under basic conditions (e.g., sodium hydride or potassium carbonate) to form the intermediate 5-bromopyrimidin-4-ylamine.
Coupling Reaction: The final step involves coupling the 5-bromopyrimidin-4-ylamine with a propanone derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, such as converting the ketone to an alcohol or vice versa.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the ketone group to alcohols or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyrimidine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Chloropyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one
- 3-[(5-Fluoropyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one
- 3-[(5-Iodopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one
Uniqueness
Compared to its analogs, 3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one may exhibit unique reactivity due to the presence of the bromine atom, which can influence its electronic properties and steric interactions. This can result in different biological activities or chemical reactivity profiles, making it a distinct compound for various applications.
Properties
IUPAC Name |
3-[(5-bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2/c12-9-7-13-8-15-11(9)14-2-1-10(17)16-3-5-18-6-4-16/h7-8H,1-6H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUINNXYSZLXDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC2=NC=NC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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